Hydroxy-PEG5-methyl ester

Descripción general

Descripción

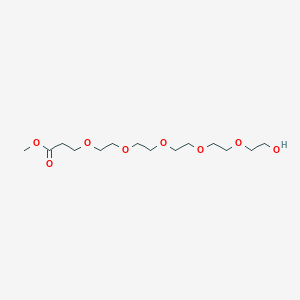

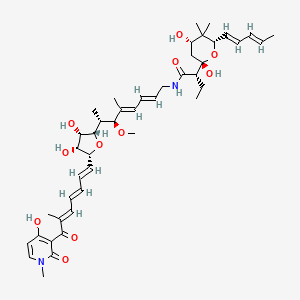

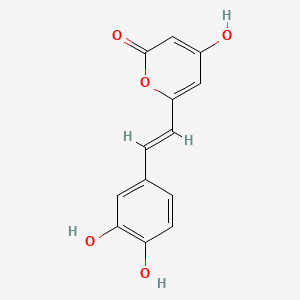

Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . Methyl ester can be hydrolyzed under strong basic condition .

Synthesis Analysis

The synthesis of esters like Hydroxy-PEG5-Methyl ester often involves a three-step process: transesterification of a methyl ester to alkyl esters, epoxidation of the oleate alkene, and solventless heterogeneously catalyzed ring opening of the epoxides with poly(ethylene glycols) of varying chain length under a short reaction time .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG5-Methyl ester is C14H28O8 . The IUPAC name is methyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate .Chemical Reactions Analysis

Esters, including Hydroxy-PEG5-Methyl ester, are often associated with hydrolytic lability . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The alkoxy (OR′) group of an ester is replaced by another group in typical reactions .Physical And Chemical Properties Analysis

Hydroxy-PEG5-Methyl ester has a molecular weight of 324.37 g/mol . It is stored at -20°C .Aplicaciones Científicas De Investigación

Pegylation of Proteins

Hydroxy-PEG5-methyl ester is a type of Polyethylene Glycol (PEG) derivative . PEG is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . This property makes it useful in the pegylation of proteins, a process where PEG is covalently attached to proteins to increase their solubility and decrease aggregation .

Protein Biology Research

The precise and versatile application of PEG in proteomics and other biological research methods depends upon the availability of polyethylene glycol derivatives of defined length (MW) that are activated with specific functional groups . Hydroxy-PEG5-methyl ester is one such PEG-containing reagent .

Drug Delivery Systems

Hydroxy-PEG5-methyl ester can be used in the development of drug delivery systems . The PEG spacer in the compound increases the aqueous solubility of the resulting compound, which can be beneficial in drug delivery .

Surface Modification

The hydrophilic nature of PEG makes it useful for surface treatment or bioconjugation without steric hindrance . Hydroxy-PEG5-methyl ester, being a PEG derivative, can be used for such surface modifications .

Conjugation to Other Molecules

The hydroxyl group in Hydroxy-PEG5-methyl ester can be derivatized to other reactive functional groups for conjugation . This makes it a versatile tool in biochemical research .

Non-Clinical Research

Hydroxy-PEG5-methyl ester is used for research purposes only . It is not intended for clinical use .

Mecanismo De Acción

Target of Action

Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester It’s known that the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

The hydrophilic PEG spacer in Hydroxy-PEG5-Methyl ester increases solubility in aqueous media . The hydroxyl group can be further derivatized or replaced with other reactive functional groups . The methyl ester can be hydrolyzed under strong basic conditions .

Biochemical Pathways

It’s known that peg derivatives like hydroxy-peg5-methyl ester are often used in drug delivery systems , which could imply involvement in various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially impact the compound’s absorption and distribution. The methyl ester can be hydrolyzed under strong basic conditions , which could influence its metabolism and excretion.

Result of Action

Given its use in drug delivery systems , the effects would likely depend on the specific drug being delivered.

Action Environment

It’s known that the methyl ester can be hydrolyzed under strong basic conditions , suggesting that pH could be a significant environmental factor.

Direcciones Futuras

Hydroxy-PEG5-Methyl ester, as a PEG derivative, has potential applications in drug delivery . Its hydrophilic PEG spacer, which increases solubility in aqueous media, and its hydroxyl group, which enables further derivatization or replacement with other reactive functional groups, make it a promising compound for future research and development .

Propiedades

IUPAC Name |

methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAYQXPIWZRYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG5-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)